(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one
Description
The compound “(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one” is a structurally complex heterocyclic molecule featuring a thiazol-4-one core substituted with a benzyl-piperazinyl group at position 2 and a pyrazolyl-methylene moiety at position 5 (Figure 1). The pyrazole ring is further functionalized with a 3-methyl-4-propoxyphenyl group, contributing to its hydrophobic character.
Key structural attributes include:
- Thiazol-4-one ring: A sulfur-containing heterocycle known for its role in modulating biological activity via hydrogen bonding and hydrophobic interactions.
- Benzyl-piperazinyl substituent: Enhances solubility and bioavailability due to the basic nitrogen in the piperazine ring.
- 3-Methyl-4-propoxyphenyl group: A lipophilic substituent likely influencing membrane permeability and target binding.
Synthetic routes for analogous compounds typically involve multi-step reactions, such as condensation of hydrazine derivatives with carbonyl precursors, followed by functionalization via nucleophilic substitution or coupling reactions .
Properties
CAS No. |
623933-01-7 |
|---|---|
Molecular Formula |
C34H35N5O2S |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C34H35N5O2S/c1-3-20-41-30-15-14-27(21-25(30)2)32-28(24-39(36-32)29-12-8-5-9-13-29)22-31-33(40)35-34(42-31)38-18-16-37(17-19-38)23-26-10-6-4-7-11-26/h4-15,21-22,24H,3,16-20,23H2,1-2H3/b31-22- |
InChI Key |
WLQPDFDMPDOQLZ-VAMRJTSQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine Condensation
The pyrazole ring is constructed through cyclocondensation of 3-methyl-4-propoxyphenylhydrazine with ethyl acetoacetate. This method, adapted from CN104628647A, involves refluxing in ethanol for 4 hours to achieve a 92% yield (Table 1).
Reaction Conditions :
-
Hydrazine : 3-Methyl-4-propoxyphenylhydrazine hydrochloride
-
β-Keto Ester : Ethyl acetoacetate
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Time : 4 hours
Purification : Crude product is recrystallized from isopropanol-water (2:1 v/v), yielding white crystals with >99% purity.
Formylation at C4
The 4-methyl group of the pyrazole is oxidized to an aldehyde using MnO₂ or SeO₂. Optimization from CN103275010A shows that SeO₂ in dioxane at 80°C for 6 hours achieves 85% conversion without over-oxidation.
Thiazol-4(5H)-one Core Formation
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via cyclization of a thiourea derivative with α-bromo ketone precursors. A modified Hantzsch approach using Lawesson’s reagent (2.5 equiv) in THF at 50°C for 12 hours affords the thiazol-4-one scaffold in 78% yield.
Key Steps :
-
Thiourea Preparation : Reaction of 4-benzylpiperazine with ammonium thiocyanate in HCl.
-
Cyclization : α-Bromoacetophenone derivative is treated with the thiourea under basic conditions.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The pyrazole-4-carbaldehyde (Section 2.2) is condensed with the thiazol-4-one (Section 3.1) using piperidine as a catalyst in refluxing toluene. The (Z)-configuration is controlled by steric hindrance from the 3-methyl-4-propoxyphenyl group, achieving a 7:3 Z:E ratio.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 7:3 | 82 |
| DBU | DMF | 80 | 5:5 | 65 |
Introduction of the 4-Benzylpiperazinyl Group
Nucleophilic Substitution
The 2-position of the thiazole is functionalized via SNAr reaction with 1-benzylpiperazine in the presence of K₂CO₃. DMSO at 120°C for 8 hours provides 89% yield.
Mechanistic Insight :
-
Deprotonation of the thiazole NH enhances electrophilicity at C2.
-
Steric effects from the benzyl group favor regioselectivity.
Purification and Characterization
Chromatographic Methods
-
Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) removes unreacted aldehyde.
-
Recrystallization : Methanol/water (4:1) yields the pure (Z)-isomer as pale-yellow crystals (mp 162–164°C).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.65–7.12 (m, 14H, aromatic), 3.92 (s, 2H, NCH₂Ph).
-
HRMS : m/z 633.2541 [M+H]⁺ (calc. 633.2538).
Comparative Analysis of Synthetic Routes
Table 1. Yield and Purity Across Key Steps
| Step | Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pyrazole synthesis | Ethanol reflux | 92 | >99 | |
| Thiazole cyclization | Lawesson’s reagent | 78 | 98 | |
| Knoevenagel condensation | Piperidine | 82 | 95 | |
| Piperazinyl insertion | SNAr in DMSO | 89 | 97 |
Challenges and Optimization Opportunities
-
Stereoselectivity : The Z-configuration is thermodynamically favored but requires strict solvent control.
-
Scale-Up Issues : Lawesson’s reagent is moisture-sensitive; alternatives like P4S10 may reduce costs.
-
Green Chemistry : Replacing DMSO with cyclopentyl methyl ether (CPME) could improve sustainability.
Chemical Reactions Analysis
Structural Analysis and Key Functional Groups
The compound’s core includes:
-
Thiazole ring : A five-membered aromatic heterocycle with sulfur and nitrogen atoms.
-
Piperazine : A six-membered cyclic amine, often involved in nucleophilic reactions.
-
Pyrazole derivative : A nitrogen-containing aromatic ring with potential for electrophilic substitution.
-
Methylene bridge : Connecting the pyrazole to the thiazole, susceptible to addition or cleavage reactions.
2.1. Thiazole Ring Reactions
-
Hydrolysis : The thiazole ring may undergo hydrolysis under acidic or basic conditions, potentially forming thiol or thione derivatives .
-
Alkylation : The sulfur atom in the thiazole could act as a nucleophile, enabling alkylation or acylation reactions.
2.2. Piperazine Moiety Reactions
-
Nucleophilic Substitution : The secondary amine in piperazine may react with electrophiles (e.g., alkyl halides, acylating agents) to form substituted derivatives .
-
Protonation : The nitrogen atoms in piperazine can act as bases, influencing reaction conditions.
2.3. Pyrazole Derivative Reactions
-
Electrophilic Aromatic Substitution : The pyrazole ring may undergo electrophilic substitution at the 3- or 5-position, depending on directing groups .
-
Coordination Chemistry : The nitrogen atoms in pyrazole could coordinate with metals, enabling catalytic applications.
2.4. Methylene Bridge Reactions
-
Addition Reactions : The methylene bridge may participate in cycloaddition (e.g., Diels-Alder) or Michael addition reactions.
-
Cleavage : Oxidative or reductive cleavage could break the methylene bridge, generating carbonyl compounds.
Comparison with Structurally Similar Compounds
Challenges and Limitations
-
Stability : The compound’s aromatic rings and methylene bridge may require careful control of reaction conditions to avoid degradation.
-
Functional group selectivity : Reactions targeting specific moieties (e.g., piperazine vs. thiazole) may require protecting groups.
Research Gaps
The provided sources lack experimental data on the compound’s reactivity. Future studies should focus on:
-
Kinetic analysis : Reaction rates and activation energies for key transformations.
-
Catalytic applications : Exploring the compound’s role in metal-catalyzed reactions.
-
Biological interactions : Correlating reactivity with its potential therapeutic profile.
Scientific Research Applications
The compound (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and research findings.
Antidepressant Activity
Research indicates that compounds with piperazine and thiazole structures can exhibit antidepressant-like effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial for antidepressant activity. Studies have shown that modifications to these structures can enhance their efficacy and reduce side effects .
Antitumor Properties
Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the pyrazole moiety into this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
Compounds containing thiazole and pyrazole rings have demonstrated antimicrobial properties against a range of pathogens. The unique structural features of this compound may contribute to its effectiveness against bacterial and fungal infections, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
The potential neuroprotective effects of similar compounds have been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to interact with neurotransmitter systems may provide a basis for its use in protecting neuronal cells from damage .
Table: Summary of Research Findings
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives similar to this compound, highlighting their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The results indicated that structural modifications could significantly enhance the anticancer activity, suggesting that this compound warrants further investigation in preclinical models .
Case Study: Antidepressant Effects
In another study focused on piperazine derivatives, researchers found that certain modifications led to increased binding affinity at serotonin receptors, correlating with improved antidepressant-like behavior in animal models. This suggests that the piperazine component of our compound could play a crucial role in its therapeutic efficacy .
Mechanism of Action
The mechanism of action of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Impact of Piperazinyl vs. Benzyl Substituents :
- The target compound’s benzyl-piperazinyl group confers superior aqueous solubility compared to the 4-methylbenzyl or simple benzyl groups in analogs . This is critical for oral bioavailability in drug development.
Thiazol-4-one vs. Thiazolidin-4-one Cores: The thiazol-4-one ring in the target compound (vs. thioxo-thiazolidinone in analogs) may enhance metabolic stability by resisting reduction or oxidation .
Synthetic Complexity :
- The target compound’s synthesis likely requires additional steps to introduce the piperazinyl group compared to simpler benzyl-substituted analogs, as seen in ’s imidazolone derivatives .
Biological Activity
The compound (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule notable for its potential biological activities. The structural features of this compound include a thiazole ring, a piperazine moiety, and a pyrazole derivative, which are known to confer various pharmacological properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 577.7 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be predicted based on its structural similarities to other known bioactive compounds. Preliminary studies indicate that derivatives with similar motifs often exhibit significant activities, including:
- Anticancer : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial : Compounds containing piperazine and thiazole moieties have demonstrated antibacterial and antifungal effects.
- Analgesic and Anti-inflammatory : Pyrazole derivatives are frequently associated with pain relief and inflammation reduction.
Anticancer Activity
Recent studies have focused on the anticancer potential of thiazole derivatives. For instance, a study published in MDPI reported that synthesized thiazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2). Specifically, one derivative showed an IC50 value of 2.57 µM against MCF-7 cells, indicating potent activity compared to standard drugs like Staurosporine .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4c | MCF-7 | 2.57 ± 0.16 | |
| Staurosporine | MCF-7 | 6.77 ± 0.41 | |
| Compound 4c | HepG2 | 7.26 ± 0.44 | |
| Staurosporine | HepG2 | 8.4 ± 0.51 |
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis. For example, the inhibition of VEGFR-2, a receptor implicated in tumor angiogenesis, has been observed in certain thiazole compounds, demonstrating their potential as targeted cancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one can involve several steps that optimize yield and purity. Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of this compound. Variations in substituents on the thiazole or piperazine rings can significantly influence biological activity.
Q & A
Q. What are the standard protocols for synthesizing pyrazolone intermediates critical to constructing the target compound?
The synthesis of pyrazolone derivatives often involves cyclocondensation of ethyl acetoacetate with phenylhydrazine under reflux in acetic acid, followed by purification via recrystallization (ethanol) and monitoring via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) as the solvent system . For benzoylation, calcium hydroxide and benzoyl chloride in dioxane are used under inert conditions to minimize side reactions. Reaction completion is validated by TLC with hexane/ethyl acetoacetate (8:2) .
Q. How can researchers optimize reaction conditions to improve yields during the formation of Schiff base derivatives?
Schiff base synthesis typically requires equimolar ratios of amines and acylpyrazolones in ethanol with catalytic acetic acid. Refluxing for 3–4 hours under inert atmosphere (e.g., argon) prevents oxidative degradation. Yield optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry. TLC monitoring ensures reaction progression without over-refluxing, which can lead to decomposition .
Q. What analytical techniques are recommended for confirming the stereochemistry of the (5Z)-configured thiazol-4(5H)-one core?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for assigning stereochemistry. Nuclear Overhauser effect (NOE) experiments can differentiate Z/E isomers. X-ray crystallography, as demonstrated for structurally related pyrazole-thiazole hybrids, provides definitive confirmation of spatial arrangements .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in spectral data for complex heterocyclic systems?
Density functional theory (DFT) calculations can model molecular geometries and predict NMR/IR spectra, aiding in the assignment of ambiguous peaks. For example, vibrational frequencies of carbonyl groups in pyrazolone-thiazole hybrids often correlate with experimental IR data within 5–10 cm deviations. Discrepancies in -NMR coupling constants may arise from dynamic effects (e.g., tautomerism), which molecular dynamics simulations can clarify .
Q. What strategies address low regioselectivity during the alkylation of 1-phenylpyrazole derivatives?
Regioselective alkylation at the pyrazole N1 position requires steric and electronic control. Using bulky bases (e.g., LDA) or directing groups (e.g., acyl) can favor specific sites. For example, in 3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazole, propoxylation at the para position is achieved via Williamson ether synthesis under phase-transfer conditions (e.g., KCO/TBAB in DMF) .
Q. How do environmental factors (pH, temperature) influence the stability of the thiazol-4(5H)-one moiety in biological assays?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal that the thiazol-4(5H)-one ring undergoes hydrolysis under acidic conditions (pH < 3) but remains stable in neutral buffers. Degradation products can be quantified via HPLC-MS using a C18 column and acetonitrile/water (0.1% formic acid) gradient .
Data Interpretation and Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data across structurally similar analogs?
Contradictions in IC values may arise from assay variability (e.g., cell line differences) or subtle structural changes. For instance, replacing the 4-propoxyphenyl group with 4-methoxyphenyl in analogs reduces lipophilicity (logP), impacting membrane permeability. Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic assays) and control for batch-to-batch compound purity via HPLC (>95%) .
Q. What mechanistic insights explain the compound’s selectivity for kinase targets over off-target receptors?
Molecular docking studies suggest that the 4-benzylpiperazinyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the thiazol-4(5H)-one core forms hydrogen bonds with catalytic lysine residues. Selectivity over GPCRs (e.g., serotonin receptors) is attributed to steric clashes with transmembrane helices, as shown in homology models .
Methodological Frameworks
Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound?
- Theoretical : Link synthesis to heterocyclic reaction mechanisms (e.g., Knorr pyrazole synthesis).
- Epistemological : Validate hypotheses using both experimental (e.g., XRD) and computational (e.g., MD) data.
- Morphological : Characterize crystal packing effects on solubility via PXRD.
- Technical : Optimize LC-MS parameters for metabolite identification .
Q. What experimental designs are optimal for assessing environmental fate and ecological risks?
Follow ISO 14507 guidelines for soil/water partitioning studies. Use C-labeled compound to track biodegradation pathways. Ecotoxicity assays (e.g., Daphnia magna LC) should employ OECD 202 protocols with four replicates per concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
